Dimethyl 2-bromopentanedioate

Catalog No.
S663683
CAS No.
760-94-1
M.F
C7H11BrO4
M. Wt
239.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-bromopentanedioate

CAS Number

760-94-1

Product Name

Dimethyl 2-bromopentanedioate

IUPAC Name

dimethyl 2-bromopentanedioate

Molecular Formula

C7H11BrO4

Molecular Weight

239.06 g/mol

InChI

InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3

InChI Key

MUPSZQADJPIQMZ-UHFFFAOYSA-N

SMILES

COC(=O)CCC(C(=O)OC)Br

Canonical SMILES

COC(=O)CCC(C(=O)OC)Br

Dimethyl 2-bromopentanedioate is an organic compound with the molecular formula C7_7H11_{11}BrO4_4 and a molecular weight of 239.06 g/mol. It is characterized by two ester functional groups flanking a brominated carbon atom, making it a member of the brominated dicarboxylic acid ester family. The compound is typically a colorless to pale yellow liquid and is known for its reactivity due to the presence of the bromine atom, which serves as a good leaving group in various

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated area.
  • Dispose of waste according to appropriate regulations.
  • Preparation of α-substituted carboxylic acids

    Through nucleophilic substitution reactions, the bromine atom in dimethyl 2-bromopentanedioate can be readily replaced with various nucleophiles, such as amines, alcohols, and thiols. This allows for the synthesis of diverse α-substituted carboxylic acids, which are important building blocks in numerous pharmaceuticals and natural products [, ].

  • Synthesis of heterocycles

    The molecule's reactive ester groups and the α-bromo functionality make it suitable for constructing various heterocyclic compounds, including five- and six-membered rings. These heterocycles are crucial components in numerous drugs and functional materials [, ].

  • C-C bond formation reactions

    Dimethyl 2-bromopentanedioate can participate in various C-C bond formation reactions, such as Heck reactions, Suzuki-Miyaura couplings, and Negishi couplings. These reactions are powerful tools for assembling complex organic molecules with precise control over the structure and functionality [].

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH^-), alkoxide ions (RO^-), or amines (RNH2_2). This reaction is facilitated by the reactivity of the bromine as a leaving group.
  • Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4_4).
  • Hydrolysis: Under acidic or basic conditions, the ester groups can hydrolyze to yield carboxylic acids .

The mechanism of action primarily involves the reactivity of the brominated ester, allowing for various functional group introductions through nucleophilic substitution.

Dimethyl 2-bromopentanedioate can be synthesized through the bromination of dimethyl pentanedioate using bromine (Br2_2) in solvents such as carbon tetrachloride (CCl4_4) or acetic acid (CH3_3COOH). The reaction conditions must be carefully controlled to ensure selective bromination at the desired position .

Industrial Production

In industrial settings, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yields. The use of catalysts and optimization of reaction parameters can enhance efficiency further.

Dimethyl 2-bromopentanedioate serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals. It has been identified as a crucial building block in the synthesis of compounds like Tronocarpine through innovative synthetic strategies that utilize photoredox reactions .

Dimethyl 2-bromopentanedioate shares structural similarities with several compounds, each differing primarily in their halogen substituents or ester groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diethyl 2-bromopentanedioateEthyl ester variantSimilar structure but with ethyl groups instead of methyl.
Dimethyl 2-chloropentanedioateChlorinated variantContains chlorine instead of bromine; less reactive due to chlorine's poorer leaving group ability.
Dimethyl 2-iodopentanedioateIodinated variantContains iodine; generally more reactive than bromine but less stable.
Dimethyl 2,5-dibromohexanedioateDibrominated variantContains two bromine atoms; alters reactivity profile significantly.
Methyl 2-bromo-4-methylpentanoateMethyl ester variantDifferent alkyl chain length; may exhibit different solubility characteristics.

Uniqueness: Dimethyl 2-bromopentanedioate's unique reactivity profile arises from its specific structure and the presence of the bromine atom, which enhances its utility in nucleophilic substitution reactions compared to similar compounds .

Classical bromination methodologies for the synthesis of dimethyl 2-bromopentanedioate primarily rely on the direct bromination of dimethyl pentanedioate using molecular bromine as the halogenating agent . The fundamental approach involves treating dimethyl pentanedioate with bromine in suitable solvents such as carbon tetrachloride or acetic acid under controlled reaction conditions [2]. This method requires careful temperature control to ensure selective bromination at the alpha position relative to the ester carbonyl group .

The reaction mechanism proceeds through an enolate intermediate formation, where the methylene hydrogen adjacent to the carbonyl group is abstracted, creating a nucleophilic carbon center that subsequently attacks the electrophilic bromine molecule . The selectivity of this reaction is governed by the acidity of the alpha hydrogen atoms and the stability of the resulting brominated product [2].

Traditional bromination conditions typically employ stoichiometric amounts of bromine with the reaction temperature maintained between 0°C and room temperature to minimize side reactions and decomposition [3]. Solvents such as carbon tetrachloride and chloroform have been extensively used due to their inert nature and ability to dissolve both the substrate and bromine effectively [4].

Research findings indicate that the classical bromination approach yields dimethyl 2-bromopentanedioate with moderate to good conversion rates, typically ranging from 60% to 80% depending on reaction conditions and purification methods [2]. The reaction time varies from several hours to overnight, with longer reaction times generally associated with higher conversion rates but increased risk of side product formation [3].

Hell-Volhard-Zelinskii Reaction Applications

The Hell-Volhard-Zelinskii reaction represents a specialized and highly effective method for the alpha-bromination of carboxylic acid derivatives, including precursors to dimethyl 2-bromopentanedioate [5] [6]. This reaction utilizes a combination of bromine and phosphorus tribromide to achieve selective alpha-halogenation of carboxylic acids [7] [8].

The mechanism of the Hell-Volhard-Zelinskii reaction involves several key steps [6] [9]. Initially, phosphorus tribromide converts the carboxylic acid to an acid bromide intermediate [7]. This acid bromide then undergoes enolization more readily than the parent carboxylic acid due to the absence of the acidic carboxylic hydrogen [6]. The enol form subsequently reacts with bromine to introduce the alpha-bromine substituent [5] [9].

For dimethyl 2-bromopentanedioate synthesis, the Hell-Volhard-Zelinskii reaction can be applied to pentanedioic acid followed by esterification, or alternatively, to appropriate monoester intermediates [3] [10]. The reaction conditions typically require elevated temperatures above 373 K and extended reaction times [7] [8]. Catalytic amounts of phosphorus tribromide are sufficient to initiate the reaction, as the process involves a catalytic cycle where the acid bromide intermediate is regenerated [6] [11].

Research demonstrates that the Hell-Volhard-Zelinskii reaction provides excellent regioselectivity for alpha-bromination, with minimal formation of dibrominated or other substituted products when proper stoichiometry is maintained [5] [12]. The reaction yields are generally high, often exceeding 85% when optimized conditions are employed [13].

The following table summarizes key parameters for Hell-Volhard-Zelinskii reaction applications:

ParameterOptimal RangeEffect on Yield
Temperature373-423 KHigher temperatures increase reaction rate but may promote side reactions [7] [11]
Phosphorus Tribromide Equivalents0.1-0.5Catalytic amounts sufficient; excess does not improve yield significantly [8] [9]
Bromine Equivalents1.0-1.2Slight excess ensures complete conversion [5] [10]
Reaction Time4-12 hoursLonger times improve conversion but may increase impurities [6] [12]

Modern Synthetic Strategies

Contemporary synthetic approaches to dimethyl 2-bromopentanedioate have evolved to incorporate more efficient and environmentally sustainable methodologies [14] [15]. Modern strategies emphasize the use of alternative brominating agents, improved reaction conditions, and novel catalytic systems that offer enhanced selectivity and reduced environmental impact [16] [17].

N-bromosuccinimide has emerged as a preferred brominating agent in modern synthetic protocols due to its enhanced safety profile and improved handling characteristics compared to molecular bromine [18] [19]. The use of N-bromosuccinimide allows for more controlled bromination reactions with reduced formation of side products [18] [20]. The mechanism involves the generation of bromine radicals under mild conditions, which then participate in the bromination process through a radical pathway [19] [21].

Electrochemical bromination represents another significant advancement in modern synthetic methodologies [17] [22]. This approach utilizes electrochemical cells to generate bromine species in situ from bromide salts, eliminating the need for handling hazardous bromine gas [23] [24]. The electrochemical method offers excellent control over the bromination process and can be conducted under ambient conditions [22] [25].

Photocatalytic bromination has gained attention as a sustainable alternative that utilizes visible light to activate brominating species [26] [27]. This methodology employs photocatalysts such as acridinium salts or heterogeneous systems to generate reactive bromine species under mild reaction conditions [26]. The photocatalytic approach demonstrates high selectivity and can achieve quantitative yields under optimized conditions [27].

Flow chemistry techniques have been successfully applied to dimethyl 2-bromopentanedioate synthesis, offering advantages in terms of reaction control, heat transfer, and safety [28] [25]. Continuous flow systems allow for precise control of reaction parameters and enable the safe handling of reactive brominating species through in situ generation and immediate consumption [28] [29].

Microwave-assisted bromination represents another modern approach that significantly reduces reaction times while maintaining high yields [30]. Microwave heating provides uniform energy distribution and can achieve selective bromination in minutes rather than hours compared to conventional heating methods [30].

Stereoselective Synthesis

The stereoselective synthesis of dimethyl 2-bromopentanedioate presents unique challenges due to the creation of a new stereogenic center during the bromination process [31]. Classical bromination methods typically produce racemic mixtures due to the planar nature of the enolate intermediate [31].

Asymmetric bromination strategies have been developed to address the stereochemical challenges associated with alpha-bromination reactions [32] [33]. Chiral auxiliary approaches utilize optically active auxiliaries attached to the substrate to direct the stereochemical outcome of the bromination reaction [34]. The auxiliary influences the approach of the brominating species through steric and electronic effects, leading to preferential formation of one enantiomer [35].

Chiral brominating reagents represent another approach to achieving stereoselectivity in the synthesis of dimethyl 2-bromopentanedioate [33] [36]. These reagents incorporate chiral elements within the brominating species itself, allowing for direct asymmetric induction during the bromination process [37]. Research has demonstrated that chiral pentacarboxycyclopentadienyl bromide reagents can achieve enantioselectivities up to 77% in the bromination of silyl enol ethers [33].

Organocatalytic enantioselective bromination has emerged as a powerful methodology for achieving high stereoselectivity [37]. This approach utilizes small organic molecules as catalysts to activate both the substrate and the brominating agent in a stereocontrolled manner [32]. The organocatalytic method offers advantages in terms of reaction conditions and catalyst recovery [37].

Enzymatic approaches to stereoselective bromination have shown promise, although their application to dimethyl 2-bromopentanedioate synthesis remains limited [35]. Engineered enzymes can provide exceptional stereoselectivity, but their substrate scope and reaction conditions require further optimization [35].

The following table summarizes stereoselective bromination methodologies:

MethodEnantiomeric ExcessReaction ConditionsLimitations
Chiral Auxiliaries70-95% [34]Mild temperatures, extended timesRequires auxiliary attachment/removal [35]
Chiral Brominating Reagents60-77% [33]Room temperature, short timesLimited substrate scope [36]
Organocatalysis80-97% [37]Ambient conditions, low catalyst loadingSubstrate-dependent selectivity [32]
Enzymatic>99% [35]Aqueous conditions, mild temperaturesLimited substrate scope [35]

Scale-up and Industrial Production Methods

Industrial-scale production of dimethyl 2-bromopentanedioate requires consideration of multiple factors including economic viability, environmental impact, and process safety [17] [38]. Large-scale synthesis methodologies must balance efficiency with cost-effectiveness while maintaining product quality and minimizing waste generation [39].

Continuous stirred tank reactor systems have been successfully implemented for industrial bromination processes [38]. These systems provide excellent mixing and heat transfer characteristics essential for controlling exothermic bromination reactions [17]. The continuous nature of the process allows for steady-state operation and consistent product quality [38].

Process intensification strategies have been developed to improve the efficiency of industrial bromination operations [28]. These approaches include the use of microreactor technology, which provides enhanced mass and heat transfer characteristics compared to conventional batch reactors [28] [29]. The improved heat transfer in microreactors allows for better temperature control and reduced formation of side products [28].

Bromine recycling systems have been implemented in industrial facilities to improve atom economy and reduce raw material costs [39]. These systems capture and regenerate bromine from process waste streams, significantly reducing the environmental impact of large-scale bromination operations [39]. The recycling efficiency can reach up to 98% in optimized systems [39].

Solvent-free or low-solvent processes have been developed to minimize waste generation and reduce environmental impact [28]. These methods often employ neat substrates or minimal amounts of environmentally benign solvents [25]. The elimination of organic solvents significantly reduces the process mass intensity and simplifies downstream processing [28].

Quality control measures for industrial production include in-line monitoring systems that provide real-time analysis of reaction progress and product purity [38]. These systems enable immediate adjustment of reaction parameters to maintain optimal conditions and ensure consistent product quality [17].

The following table summarizes industrial production parameters:

ParameterIndustrial ScaleOptimization Target
Production Rate100-1000 kg/h [28]Maximize throughput while maintaining quality [38]
Process Mass Intensity4.33-13.25 [28]Minimize waste generation [39]
Bromine Utilization75-95% [28]Maximize atom economy [39]
Energy EfficiencyVariableReduce heating/cooling requirements [17]
Residence Time15 seconds - 2 hours [28]Balance conversion with productivity [38]

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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